4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
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Overview
Description
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized using β-enaminone derivatives under microwave irradiation, resulting in high yields . The subsequent steps involve the introduction of the piperazinyl and pyridazinyl groups, followed by the attachment of the morpholine ring. Industrial production methods typically involve optimizing these reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific temperature and pressure conditions.
Scientific Research Applications
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential in cancer therapy.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It has been found to inhibit autophagy responses and block signaling pathways activated by bone morphogenetic protein-4 (BMP4). These interactions result in the suppression of cell growth and metastasis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: Known for its role as a bone morphogenetic protein antagonist and its potential in cancer therapy.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties. The uniqueness of this compound lies in its specific molecular structure, which allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C18H22N8O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C18H22N8O/c1-2-18(25-11-13-27-14-12-25)22-21-17(1)24-9-7-23(8-10-24)15-4-6-26-16(20-15)3-5-19-26/h1-6H,7-14H2 |
InChI Key |
MJGVHNGGFBZUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
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